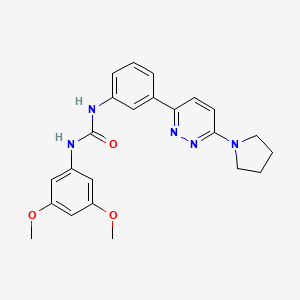
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, identified by its CAS number 1049250-11-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N5O3 with a molecular weight of 419.5 g/mol. The structure features a urea moiety linked to a pyridazinyl and dimethoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1049250-11-4 |
The compound's biological activity is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The urea group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, indicating a potential for antimicrobial effects.
Anticancer Properties
Research has indicated that compounds with similar structures demonstrate anticancer activity. For instance, studies on pyrazolyl-ureas have shown inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
A review of related compounds has suggested moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range around 250 µg/mL .
Carbonic Anhydrase Inhibition
The compound's structural features may allow it to act as an inhibitor of human carbonic anhydrase (hCA), an enzyme critical in various physiological processes. Inhibitors of hCA are explored for their therapeutic potential in treating conditions like glaucoma and certain types of cancer .
Case Studies
- Antitumor Activity : A study published in MDPI demonstrated that pyrazolyl derivatives exhibited significant cytotoxicity against tumor cell lines, suggesting that modifications to the urea structure could enhance antitumor efficacy .
- Antimicrobial Efficacy : Another investigation into structurally similar compounds revealed effective antibacterial properties against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial agents based on this scaffold .
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-7-5-6-16(12-17)21-8-9-22(27-26-21)28-10-3-4-11-28/h5-9,12-15H,3-4,10-11H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVMACIQKFSXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














